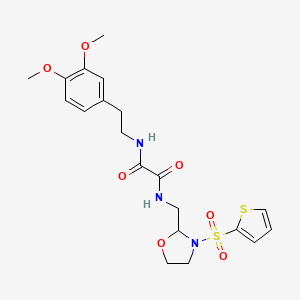

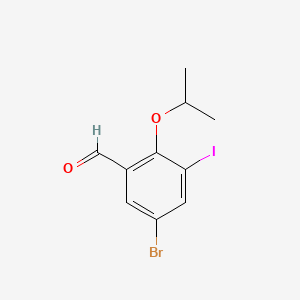

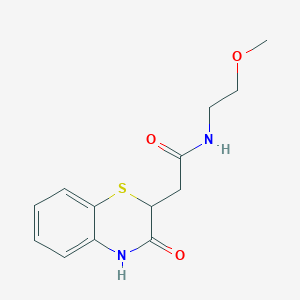

![molecular formula C17H9ClF3NO2S B2923997 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950286-99-4](/img/structure/B2923997.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide” is a small molecule that has been found to alter chromatin acetylation directly . It is considered useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, which participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another method involves the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Applications De Recherche Scientifique

Inhibitory Effects on Gene Expression

- NF-kappaB and AP-1 Gene Expression Inhibition : A study explored the structure-activity relationship of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. They focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. The research found that certain modifications at specific positions of the compound's structure retained or enhanced activity, while others led to a loss of activity (Palanki et al., 2000).

Synthesis and Characterization of Polymers

- Polyamide, Polyimides, and Polyazomethine Synthesis : Another research involved the synthesis and characterization of polyamide, polyimides, and polyazomethine with phenyl pendent groups derived from similar compounds. These polymers were found to be amorphous, soluble in polar aprotic solvents, and exhibited high thermal stability (Spiliopoulos & Mikroyannidis, 1996).

Antipathogenic Activity

- Antipathogenic Properties : A study synthesized and characterized acylthioureas related to the compound and tested them for interaction with bacterial cells. The results demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

- Crystal Structure of Related Compounds : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar, was conducted. This included the characterization of the compounds and a detailed crystal structure analysis of one specific derivative (Özer, Arslan, VanDerveer, & Külcü, 2009).

Insecticidal Activity

- Methylene Group Modifications and Insecticidal Activity : A study focused on the oxidation and functional group transformation of compounds closely related to this compound, revealing their potential as broad-spectrum insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The trifluoromethyl group in the compound may enhance its binding affinity to its targets, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution .

Result of Action

Similar compounds have been shown to exert various biological effects, such as analgesic efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can participate in efficient methodologies for the synthesis of other compounds

Cellular Effects

It has been suggested that similar compounds may have neurotrophic effects in cellular models of Parkinson’s Disease .

Molecular Mechanism

It is known that similar compounds can activate the histone acetyltransferase (HAT) activity of p300/CBP, which is a key player in gene expression .

Propriétés

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF3NO2S/c18-13-6-5-10(8-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-8H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHCCNSMFFMDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

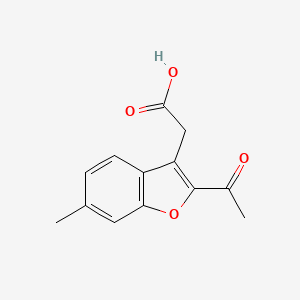

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)

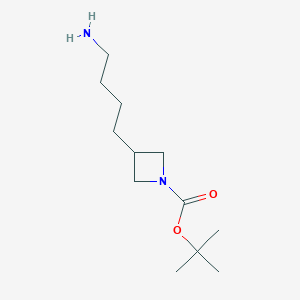

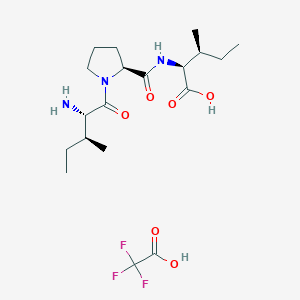

![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)

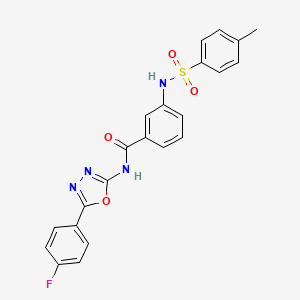

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

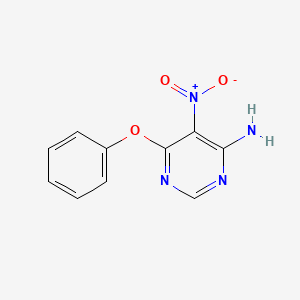

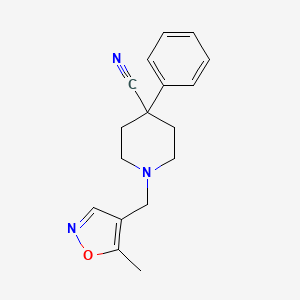

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)